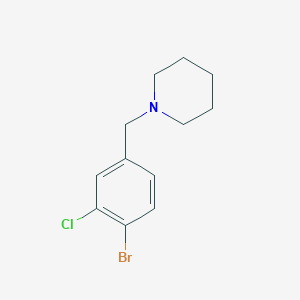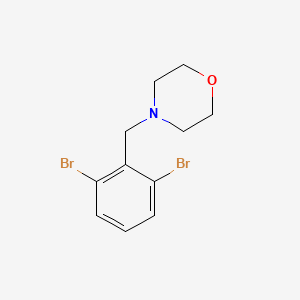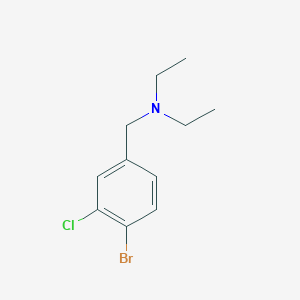
4-Bromo-3-chloro-N,N-diethylbenzylamine
Overview
Description
4-Bromo-3-chloro-N,N-diethylbenzylamine is a chemical compound with the CAS Number: 1414870-60-2 . It has a molecular weight of 276.6 and its IUPAC name is N-(4-bromo-3-chlorobenzyl)-N-ethylethanamine .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-chloro-N,N-diethylbenzylamine is 1S/C11H15BrClN/c1-3-14(4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3 . This indicates that the molecule consists of a benzyl ring with bromine and chlorine substituents, and a diethylamine group attached to the benzyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-chloro-N,N-diethylbenzylamine include a molecular weight of 276.6 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Supramolecular Organization and Crystal Structures 4-Bromo-3-chloro-N,N-diethylbenzylamine derivatives, like bis(3-halo-4-dimethylaminobenzylidene)hydrazines, have been studied for their monoclinic crystal structures and supramolecular organization. These molecules are close to planar and exhibit intermolecular halogen bonds in their crystal packing, indicating potential applications in crystallography and materials science (Guieu, Rocha, & Silva, 2013).
Synthetic Technology in Organic Chemistry In organic synthesis, derivatives like N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis, are widely utilized in medicine, pesticide, and chemical fields. The study on its synthetic technology shows a significant potential for industrial applications due to its low production cost, simple operation, and environmentally friendly process (Wang Ling-ya, 2015).
Reactivity and Synthesis in Medicinal Chemistry The reactivity of related compounds has been explored for synthesizing disubstituted 2-alkylaminothiazoles and opened-ring intermediates. This indicates their relevance in the development of pharmaceutical compounds (Khilifi et al., 2008).
Safety and Hazards
The safety information for 4-Bromo-3-chloro-N,N-diethylbenzylamine includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzylamine derivatives, it may undergo nucleophilic substitution reactions . The bromine and chlorine atoms on the benzene ring make it a good leaving group, allowing nucleophiles to attack and replace these atoms. This can result in various changes in the cellular environment, depending on the nature of the nucleophile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-3-chloro-N,N-diethylbenzylamine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with cellular targets. Additionally, the compound’s effects may vary between different cell types and tissues, depending on the specific cellular environment.
properties
IUPAC Name |
N-[(4-bromo-3-chlorophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-3-14(4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUUCGVJXCDSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231390 | |
| Record name | Benzenemethanamine, 4-bromo-3-chloro-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-N,N-diethylbenzylamine | |
CAS RN |
1414870-60-2 | |
| Record name | Benzenemethanamine, 4-bromo-3-chloro-N,N-diethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 4-bromo-3-chloro-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





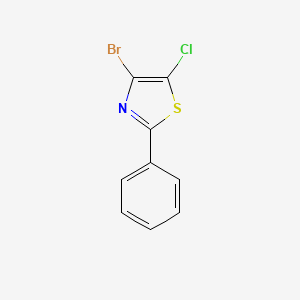

![N-[(4Ar,6S,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B3238395.png)
![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B3238396.png)

![4-[(2-Bromo-5-methylphenyl)methyl]-morpholine](/img/structure/B3238411.png)
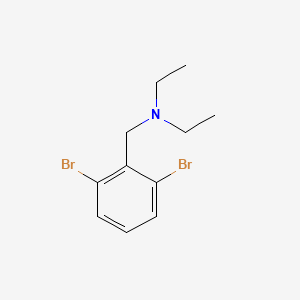
![Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine](/img/structure/B3238428.png)

